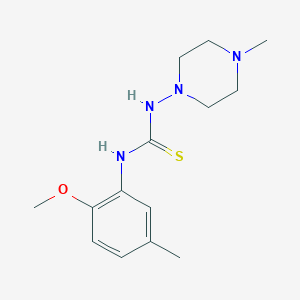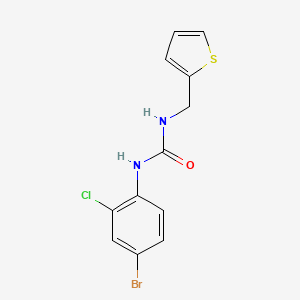![molecular formula C20H23FN2O3 B5741528 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5741528.png)
2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide, also known as FMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMA belongs to the class of N-acyl benzylamine derivatives, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth and inflammation. This compound has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. In addition, this compound has been found to inhibit the activity of the protein kinase Akt, which is involved in the regulation of cell growth and survival.
Biochemical and physiological effects:
This compound has been found to induce apoptosis, which is programmed cell death, in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which is important for the spread of cancer. In addition, this compound has been found to reduce the production of reactive oxygen species, which are molecules that can cause damage to cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide is that it has been shown to exhibit potent anti-cancer activity in vitro, which makes it a promising candidate for further development as an anti-cancer agent. However, one limitation of this compound is that its efficacy in vivo has not yet been fully evaluated, and further studies are needed to determine its potential as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide. One possible direction is to investigate the use of this compound in combination with other anti-cancer agents to enhance its efficacy. Another possible direction is to study the effects of this compound on other signaling pathways involved in cancer growth and inflammation. Furthermore, future studies could focus on the development of novel analogs of this compound with improved therapeutic properties. Overall, this compound has shown great promise as a potential therapeutic agent, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide involves the reaction of 2-fluoroanisole with N-(4-morpholinylmethyl)-2-nitrobenzamide in the presence of a palladium catalyst. The resulting intermediate is then reduced to the final product, this compound, using sodium borohydride.
Applications De Recherche Scientifique
2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has been extensively studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-angiogenic properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been found to suppress inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, which is crucial for the growth and spread of tumors.
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3/c21-18-7-3-4-8-19(18)26-15-20(24)22-13-16-5-1-2-6-17(16)14-23-9-11-25-12-10-23/h1-8H,9-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOASTSGWDRMKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2CNC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5741458.png)

![7-{[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5741489.png)

![2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5741513.png)
![3-phenyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5741521.png)

![2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide](/img/structure/B5741544.png)

![ethyl 3-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5741551.png)
![methyl [2-(3-chlorophenyl)ethyl]carbamate](/img/structure/B5741557.png)
![N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5741559.png)